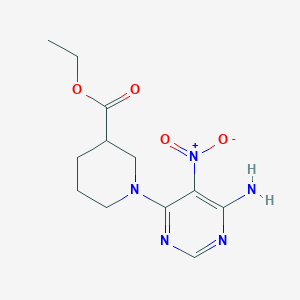

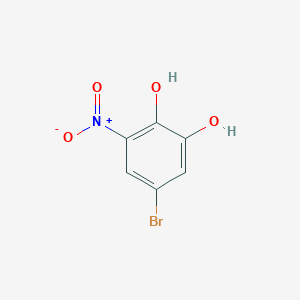

![molecular formula C24H25NO7S B2511912 3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951939-48-3](/img/structure/B2511912.png)

3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to the one involves multi-step reactions that yield complex heterocyclic structures. In the first paper, cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones were used in Ugi reactions to produce 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides. This process involves stirring the Ugi adducts with sodium ethoxide in ethanol, indicating the use of both solid and liquid phase reactions to achieve the desired products . The second paper describes the synthesis of optically active oxazoles using chiral auxiliary-bearing isocyanides as synthons. The synthesis involves treating 3,4-dimethoxybenzoyl chloride with enantiomerically pure isocyanides in the presence of a superbase, leading to strongly fluorescent compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using X-ray diffraction techniques. In the first study, the structure of the triazinyl alaninamides was determined, revealing a tautomer with the proton fixed in the crystal by dimer formation through hydrogen bonding . The second paper provides the molecular structure of the synthesized oxazole, which was also obtained by X-ray means . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecules and their potential interactions with other molecules.

Chemical Reactions Analysis

The compounds synthesized in these studies undergo various chemical reactions. For instance, selected triazines were treated with diazomethane to yield O-methyl derivatives . In the third paper, the oxidation of 1-methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one leads to a mixture of products, and further oxidation with OxoneR causes a rearrangement to a triazole . These reactions demonstrate the reactivity of the synthesized compounds and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. The first paper does not provide explicit details on the physical properties but indicates that the compounds form dimers through hydrogen bonds, which could affect their solubility and melting points . The second paper highlights the high fluorescence quantum yields of the synthesized oxazoles, suggesting their potential use in applications requiring fluorescent materials . The third paper does not provide specific physical properties but discusses the reactivity of the compounds under oxidative conditions .

科学的研究の応用

Thermally Curable Monomers

Research on monomers like "4-methyl-9-p-tolyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one" has shown applications in thermally curable materials. These materials are characterized by the presence of benzoxazine and coumarin rings, allowing for photodimerization and thermal ring-opening reactions. Such properties suggest applications in developing advanced materials with specific thermal and light-responsive characteristics, which could be leveraged in coatings, adhesives, and composite materials (Kiskan & Yagcı, 2007).

Antimicrobial and Anti-Proliferative Activities

The synthesis and application of N-Mannich bases of 1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial and anti-proliferative activities. These compounds, bearing structural motifs related to oxazine derivatives, have been studied for their efficacy against a range of pathogenic bacteria and cancer cell lines. Such findings indicate the potential for similar oxazine derivatives in pharmaceutical research, focusing on the development of new therapeutic agents (Al-Wahaibi et al., 2021).

Molecular Wires and Optoelectronic Properties

Compounds with extended π-systems incorporating oxadiazole and oxazine derivatives have been explored for their optoelectronic properties. These materials offer valuable insights into the design of molecular wires and optoelectronic devices, showcasing how the manipulation of electronic and structural properties can lead to materials suitable for applications in electronics and photonics (Wang et al., 2006).

Synthetic Methodologies

Research into the synthesis and structural revision of products from reactions involving alkyl 2-butynoate, aniline, and formaldehyde highlights the versatility of oxazine derivatives in synthetic chemistry. Such studies provide valuable methodologies for the synthesis of complex organic compounds, which can be applied in the development of new pharmaceuticals, materials, and chemical intermediates (Srikrishna et al., 2010).

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-9-(1,1-dioxothiolan-3-yl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO7S/c1-14-22(15-4-6-20(29-2)21(10-15)30-3)23(26)17-5-7-19-18(24(17)32-14)11-25(13-31-19)16-8-9-33(27,28)12-16/h4-7,10,16H,8-9,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVARYKOZWPSURS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C4CCS(=O)(=O)C4)C5=CC(=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

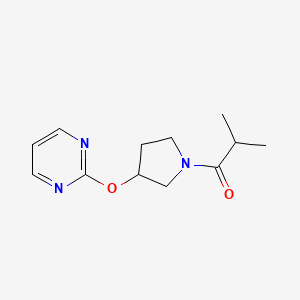

![5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2511834.png)

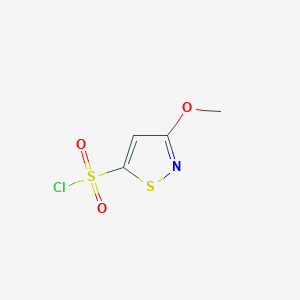

![Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether](/img/structure/B2511839.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2511840.png)

![N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B2511843.png)

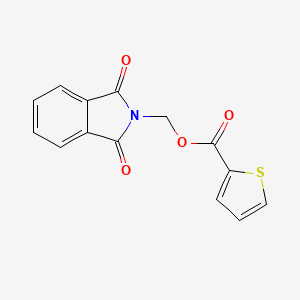

![2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2511845.png)

![[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine](/img/structure/B2511850.png)